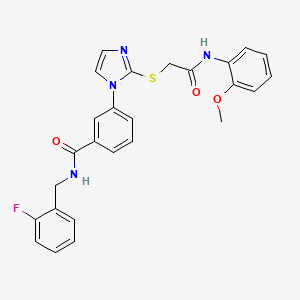

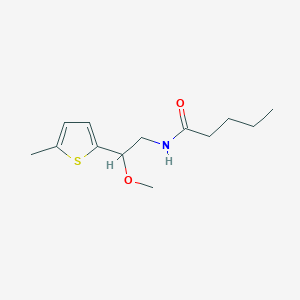

5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air.

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest for many researchers. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene with two double bonds, one heteroatom, and two sp2 hybrid carbon atoms.Chemical Reactions Analysis

In the field of organic synthesis, piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are pivotal in medicinal chemistry, serving as core structures for various pharmaceuticals. The compound can be utilized to synthesize substituted piperidines, which are integral in creating drugs with significant pharmacological activities .

Development of Anti-Inflammatory Agents

The anti-inflammatory properties of piperidine derivatives make them valuable in designing new therapeutic agents. Research indicates that compounds like 5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde could be modified to enhance their efficacy as anti-inflammatory drugs .

Creation of Antipsychotic Medications

Piperidine structures are often found in antipsychotic medications. The subject compound could lead to the development of novel antipsychotic drugs with potentially fewer side effects and improved patient outcomes .

Anti-Arrhythmic Drug Design

Given the importance of piperidine derivatives in cardiovascular drugs, this compound could be instrumental in creating new anti-arrhythmic medications, helping to manage and treat various cardiac dysrhythmias .

Antifungal and Antimicrobial Applications

The structural flexibility of piperidine derivatives allows for the creation of potent antifungal and antimicrobial agents. This compound could be the basis for new treatments targeting resistant strains of fungi and bacteria .

Kinase Inhibition for Cancer Therapy

Kinase inhibitors are a class of drugs that play a crucial role in cancer therapy. Piperidine derivatives, including our compound of interest, can be designed to inhibit specific kinases, offering a targeted approach to cancer treatment .

Orientations Futures

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing piperidine moiety are areas of ongoing research .

Propriétés

IUPAC Name |

5-(3-methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-2-6-14(7-9)12(16)11-5-4-10(8-15)13-11/h4-5,8-9,13H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPUTSXCYIFEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC=C(N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methylpiperidine-1-carbonyl)-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B2856500.png)

![6-ethyl-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2856501.png)

![1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2856502.png)

![methyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2856505.png)

![4-fluoro-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2856508.png)

![1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2856509.png)

![3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2856514.png)